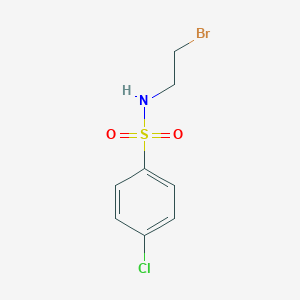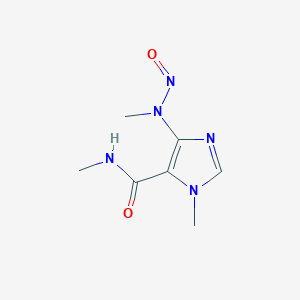![molecular formula C9H6N2S2 B136367 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile CAS No. 142892-33-9](/img/structure/B136367.png)
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused thiophene and pyridine ring system, with a methylthio group at the 2-position and a carbonitrile group at the 3-position. Thienopyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thienopyridines.
Applications De Recherche Scientifique
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, thienopyridines have been reported to inhibit Pim-1 kinase and modulate multidrug resistance . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar fused ring system but differ in the position of substituents.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to a thiophene ring and exhibit diverse biological activities.
Thieno[3,4-b]pyridines: These compounds have a different fusion pattern and are used in various chemical and biological applications.
Uniqueness
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio and carbonitrile groups enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
142892-33-9 |
|---|---|
Formule moléculaire |
C9H6N2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S2/c1-12-9-6(4-10)7-5-11-3-2-8(7)13-9/h2-3,5H,1H3 |
Clé InChI |
LHKRIZHEMZWWPS-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
SMILES canonique |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
Synonymes |
Thieno[3,2-c]pyridine-3-carbonitrile, 2-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















